molecular formula C38H58CaN4O10S2 B1676767 Moveltipril calcium CAS No. 85921-53-5

Moveltipril calcium

Cat. No. B1676767
CAS RN: 85921-53-5
M. Wt: 835.1 g/mol
InChI Key: CUZMQPZYCDIHQL-VCTVXEGHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Moveltipril calcium is a compound with the molecular formula C38H58CaN4O10S2 . It is also known by other names such as Altiopril calcium and Lowpres . It is a potent angiotensin-converting enzyme (ACE) inhibitor .


Molecular Structure Analysis

The molecular structure of Moveltipril calcium is complex. Its IUPAC name is calcium; (2 S )-1- [ (2 S )-3- [ (2 R )-2- (cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate . The molecular weight of Moveltipril calcium is 835.1 g/mol .

Scientific Research Applications

1. Cardiovascular Effects

Moveltipril calcium, a calcium antagonist, has been studied extensively for its cardiovascular effects. A significant finding is its application in the treatment of hypertension and angina. It achieves this by blocking calcium channels and, in some cases, promoting nitric oxide production. This action results in the dilation of blood vessels, leading to decreased blood pressure and alleviating angina symptoms. For instance, nifedipine, a drug similar to moveltipril calcium, has been used in managing stable angina pectoris, showing no effect on major cardiovascular event-free survival but reducing the need for coronary angiography and interventions (Poole‐Wilson et al., 2004).

2. Renal Function Improvement

Moveltipril calcium and similar calcium antagonists have been found to positively impact renal function, especially in hypertensive patients. Studies show that these drugs can sustain and improve kidney transplant function over extended periods. For example, hypertensive kidney transplant patients treated with nifedipine, a comparable calcium antagonist, displayed significant improvement in kidney function over two years (Midtvedt et al., 2001).

3. Gastrointestinal Effects

Research indicates that calcium antagonists like moveltipril calcium may influence gastrointestinal functions. One study highlighted that calcium antagonists were associated with an increased risk of gastrointestinal hemorrhage in hypertensive patients over 67 years old (Pahor et al., 1996). This finding suggests that these drugs should be prescribed with caution in older patients who have risk factors for gastrointestinal bleeding.

4. Neurotoxicity and Neurotransmitter Release

Moveltipril calcium and related drugs have been implicated in neurotoxicity and neurotransmitter release modulation. One study on nifedipine showed that it facilitates neurotransmitter release independently ofcalcium channels, which may partially explain some of its side effects. This effect is independent of its L-type calcium channel blocking effect, indicating that nifedipine may directly target the release process downstream of calcium entry or release. This finding is important for understanding the full range of actions and potential side effects of calcium antagonists like moveltipril calcium (Hirasawa & Pittman, 2003).

5. Effects on Lipid Metabolism and Atherogenesis

Moveltipril calcium has also been studied for its effects on lipid metabolism and atherogenesis. A study on rabbits fed a high cholesterol diet showed that nifedipine significantly reduced the formation of atherosclerotic lesions without affecting hypercholesterolemia. This suggests that calcium antagonists like moveltipril calcium may have a protective role against atherosclerosis, independent of their effects on cholesterol levels (Henry & Bentley, 1981).

Safety And Hazards

Moveltipril calcium should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H30N2O5S.Ca/c2*1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h2*12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/q;;+2/p-2/t2*12-,13-,15+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMQPZYCDIHQL-VCTVXEGHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58CaN4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moveltipril calcium

CAS RN

85921-53-5
Record name Moveltipril calcium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085921535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOVELTIPRIL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB44S25HE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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